Home > Products > Screening Compounds P43269 > N-(4-iodophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide
N-(4-iodophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide -

N-(4-iodophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide

Catalog Number: EVT-3770422
CAS Number:
Molecular Formula: C20H17IN2O3S
Molecular Weight: 492.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation reactions between amines and carboxylic acid derivatives (e.g., acyl chlorides). [, , , , , ]
  • Reduction of nitro groups to amines. [, ]
  • Cyclization reactions to form heterocyclic rings. []

Structure-Activity Relationship (SAR):

Researchers often investigate SAR to understand how different substituents on the benzamide scaffold affect biological activity. This information guides the design and synthesis of more potent and selective compounds. [, , , , , , , ]

Mechanism of Action

The mechanism of action varies depending on the specific benzamide derivative and its biological target. For example, some benzamide derivatives may act as enzyme inhibitors [, ], receptor agonists [, ], or receptor antagonists. [, ]

4-[(1-Methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide

Compound Description: This compound, identified as ZINC18057104, is a promising DNA gyrase A inhibitor. [] It exhibits antimicrobial activity against Escherichia coli, including quinolone-resistant strains. [] Its mechanism of action involves interaction with DNA gyrase, differing from existing quinolone antibiotics. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound, designated as (S)-17b, acts as a potent and selective histone deacetylase (HDAC) inhibitor, specifically targeting class I HDAC isoforms. [] It demonstrates promising in vitro and in vivo antitumor activity, particularly against human myelodysplastic syndrome. [] (S)-17b exhibits a favorable pharmacokinetic profile, making it a potential candidate for oral anticancer drug development. []

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate (AS-4370)

Compound Description: AS-4370 is a potent gastrokinetic agent exhibiting significant activity in enhancing gastric emptying. [] Its effectiveness surpasses that of metoclopramide and rivals that of cisapride. [] Unlike these drugs, AS-4370 does not display dopamine D2 receptor antagonism, enhancing its safety profile. []

(+/-)-4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (Mosapride)

Compound Description: Mosapride serves as a selective gastroprokinetic agent. [] This racemic compound comprises two enantiomers, (S)-(-) and (R)-(+)-mosapride, both demonstrating similar serotonin 5-HT4 receptor agonistic activity. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide methanesulphonate (Imanitib mesylate)

Compound Description: This compound, known as Imanitib mesylate, represents a crucial antileukemic cytostatic agent used in cancer therapy. [] A new crystalline form, the η-modification, exhibits a unique set of physicochemical properties. [] This new form offers advantages in pharmaceutical development due to its distinct characteristics. []

N-[(4-Benzyl-2-morpholinyl)methyl]-4-chloro-2-[(4-chlorobenzoyl)amino]benzamide

Compound Description: This benzamide derivative demonstrates promising gastrokinetic activity comparable to the standard agent, metoclopramide. [] This compound represents a modification of a series of 2-alkoxy-4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, which were identified as potent and selective gastroprokinetic agents. []

N-{5-[4-(4-methyl-piperazino-methyl)-benzoylamido]-2-methylphenyl}-4(3-pyridyl)-2-pyrimidine-amine

Compound Description: This compound represents a type of PDGF receptor tyrosine kinase inhibitor. [, ] It is particularly effective in treating hypertension and hypertension-related illnesses. [, ] This compound is often used in combination with other antihypertensive medications for enhanced therapeutic effects. [, ]

N-methyl-N-(4-(4-(1H-benzimidazol-2-yl-amino)piperidin-1-yl)-2-(aryl)butyl)benzamide

Compound Description: This class of substituted benzamide derivatives exhibits promising activity as both histamine receptor antagonists and tachykinin receptor antagonists. [] Due to their dual antagonistic properties, they are potentially beneficial in treating various conditions, including allergic rhinitis, asthma, inflammatory bowel diseases, and nausea/vomiting. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: AN-024 is a benzamide derivative synthesized from 4-methyl-2-nitro-aniline through a series of steps involving intermediates like (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide and (3-trifluoromethylsulfonyl)-N-[3-amino-4-methylphenyl]-benzamide. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-trifluoromethyl-phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-benzamide sulfate

Compound Description: This compound exists in both crystalline form A and an amorphous form. [] The crystalline form A is distinguished by its characteristic powder diffraction pattern, with maxima at specific 2θ degree values. [] The existence of different solid-state forms can significantly impact the compound's physicochemical properties and pharmaceutical applications. []

4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide (57b)

Compound Description: 57b exhibits potent in vivo gastric emptying activity, comparable to AS-4370. [] This compound, unlike dopamine D2 receptor antagonists, does not interfere with dopamine D2 receptors, contributing to its favorable safety profile. [] Its structure-activity relationship highlights the importance of specific substituents for its gastrokinetic activity. []

N-[(2RS, 3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2 acts as a potent neuroleptic agent. [] To understand its metabolic and pharmacokinetic properties, researchers synthesized two labelled versions of this compound: [carbonyl-14C]YM-09151-2 and (methoxy-d3)YM-09151-2. []

N-(2-Aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino-methyl]benzamide (FK228)

Compound Description: FK228 belongs to the class of histone deacetylase (HDAC) inhibitors. [] It effectively enhances radiation-induced cell death in gastrointestinal adenocarcinoma cells. [] FK228 achieves this by increasing the expression of proapoptotic BH3-only Bim proteins, ultimately promoting apoptosis. []

2-Ferrocenyl-N-(2-ferrocenylbenzoyl)-N-(4-methyl-2-pyridyl)benzamide

Compound Description: This compound is a product of the reaction between 2-ferrocenylbenzoic acid and 2-amino-4-methylpyridine. [] Its solid-state structure is twisted due to steric effects from the two benzene rings with bulky substituents. [] Notably, it exhibits a short intramolecular C—H⋯π interaction involving a substituted η5-C5H4 ring and an ortho H atom of the benzene ring. []

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)

Compound Description: AACBA is a potent P2X7 antagonist, displaying significant inhibitory activity against both human and rat P2X7 receptors. [] This compound effectively reduces inflammation and pain in animal models. [] Its mechanism of action involves blocking the P2X7 receptor, a promising target for anti-inflammatory and analgesic therapy. []

(S)-N-(endo-8-Methyl-8-azabicyclo[3.2.1]oct-3α-yl)-4-amino-5-chloro-2-(1-methyl-2-butynyloxy)benzamide monohydrochloride (E3620)

Compound Description: E3620 functions as a dual-acting compound, exhibiting potent antagonism towards 5-HT3 receptors and agonism towards 5-HT4 receptors. [] This unique pharmacological profile makes it a valuable tool for studying the roles of these receptors in various physiological processes. [] A radiolabeled version, (S)-N-(endo-8-methyl-8-azabicyclo[3.2.1]oct-3α-yl)-4-amino-5-chloro-2-(1-methyl-2-butynyloxy)[carbonyl-14C]benzamide monohydrochloride (14C-E3620), was synthesized to investigate its pharmacokinetic profile. []

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound exists in various hydrated forms and a distinct crystalline form. [, ] These different forms impact its physicochemical characteristics, which are essential for its formulation and application as a phenyluracil-based plant protection agent. [, ]

N-(3-Acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13)

Compound Description: This benzamide derivative is a potent and selective covalent inhibitor of JNK3, a protein kinase involved in cellular stress responses. [] Compound 13 incorporates a photolabile protecting group, making it a valuable tool for studying JNK3 activity in live cells with high spatiotemporal control. [] Upon UV irradiation, the protecting group is cleaved, leading to a significant increase in its binding affinity for JNK3. []

Properties

Product Name

N-(4-iodophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(4-iodophenyl)benzamide

Molecular Formula

C20H17IN2O3S

Molecular Weight

492.3 g/mol

InChI

InChI=1S/C20H17IN2O3S/c1-23(27(25,26)17-7-3-2-4-8-17)19-10-6-5-9-18(19)20(24)22-16-13-11-15(21)12-14-16/h2-14H,1H3,(H,22,24)

InChI Key

GBMHAIOOEHODKP-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.